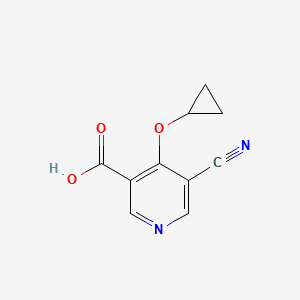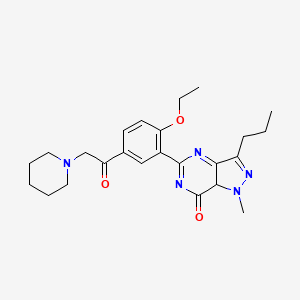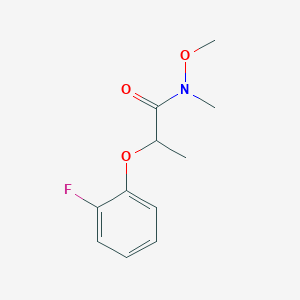
2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides. This compound features a fluorophenoxy group attached to a propanamide backbone, with methoxy and methyl groups attached to the nitrogen atom. The presence of the fluorine atom in the phenoxy ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with propanoyl chloride to form 2-fluorophenyl propanoate. This intermediate is then reacted with N-methoxy-N-methylamine under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy ring enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxy and methyl groups on the nitrogen atom contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide can be compared with other similar compounds, such as:
2-(2-fluorophenoxy)acetic acid: This compound lacks the amide group and has different chemical properties and applications.
2-(2-fluorophenoxy)-N-methylacetamide: This compound has a similar structure but lacks the methoxy group, affecting its reactivity and biological activity.
2-(2-fluorophenoxy)propanoic acid: This compound has a carboxylic acid group instead of an amide group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14FNO3 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H14FNO3/c1-8(11(14)13(2)15-3)16-10-7-5-4-6-9(10)12/h4-8H,1-3H3 |
InChI Key |
BPGHGADMGCTNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)OC)OC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


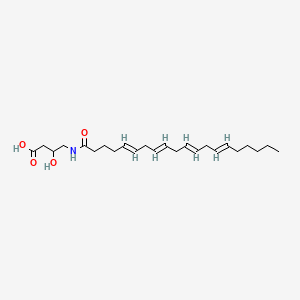
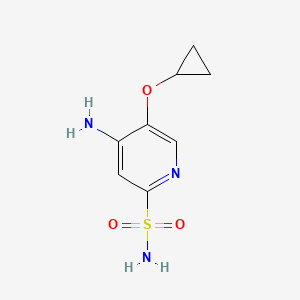
![(3aR,4R,5R,6aS)-4-(3,3-difluoro-4-phenoxybut-1-enyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B14805665.png)
![Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]-](/img/structure/B14805675.png)
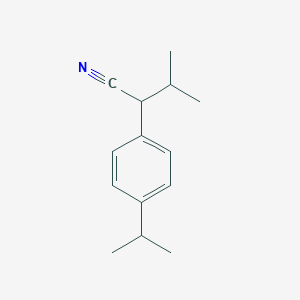
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
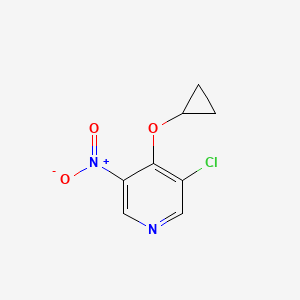
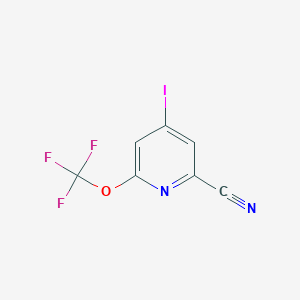
![4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
![ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate](/img/structure/B14805719.png)
